molecular formula C8H13NO4 B1610978 Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate CAS No. 90088-46-3

Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate

Cat. No. B1610978
CAS RN: 90088-46-3
M. Wt: 187.19 g/mol
InChI Key: AZYZEUWBNHVFEE-UHFFFAOYSA-N
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Description

Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate is a chemical compound with the molecular formula C8H13NO4 . It is used in research and has a molecular weight of 187.19 .


Synthesis Analysis

This compound can be synthesized via a [3 + 2] cycloaddition reaction between ethyl acrylate and nitrile oxide generated in situ in the presence of Chloramine-T . The reaction mixture is cooled with ice, and dry ethanol is added slowly to avoid an exothermic reaction .


Physical And Chemical Properties Analysis

The compound is stored in a dry environment at 2-8°C . The boiling point is not specified in the sources .

Scientific Research Applications

Central Nervous System Activity

Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate, a derivative closely related to Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate, has been shown to impact the central nervous system. When modified with various chlorinated heterocycles, it generally causes loss of motor control in mice, although it's relatively toxic. This highlights its potential for CNS-related research (Hung, Janowski, & Prager, 1985).

Synthesis of Chiral Compounds

Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates have been used in synthesizing chiral 2-aminoalkyloxazole-5-carboxylates, an important class of compounds in chemistry. These compounds were synthesized by N-acylating with natural and synthetic phthalimidylamino acids, indicating the versatility of this compound in organic synthesis (Cox, Prager, Svensson, & Taylor, 2003).

Photolytic Studies

Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, another closely related compound, has been studied for its photolytic behavior in various solvents. This research provides insights into the photolytic pathways of such compounds, which can be crucial in understanding their stability and reactions under light exposure (Ang & Prager, 1992).

Synthesis of Liquid Crystalline Properties

Research has been conducted on synthesizing 4,5-dihydroisoxazole-5-carboxylate derivatives, demonstrating their potential in studying liquid crystalline properties. These derivatives were synthesized through a [3+2] cycloaddition reaction, showcasing the compound's applicability in material science (Kotian, Kudva N, Lokanatha Rai, & Byrappa, 2016).

Safety And Hazards

The specific safety and hazard information for Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate is not provided in the sources .

properties

IUPAC Name

ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-3-11-7-5-6(9-13-7)8(10)12-4-2/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYZEUWBNHVFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(=NO1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564290
Record name Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate

CAS RN

90088-46-3
Record name Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

17.22 g of 4-ethoxy-2-oxo-3-butenoic acid prepared according to the method of L. Tietze et al. (Lutz-F. Tietze, Heinrich Meier and Edgar Voss, Synthesis 1988, 274) are dissolved in 50 ml of anhydrous ethanol, and 7.34 g of hydroxylamine hydrochloride is added thereto, and the mixture is stirred at room temperature for 4 hours. The reaction mixture is added with water and extracted with methylene chloride. The organic layer is washed with water, dried, and evaporated. The resulting residue is distilled under reduced pressure to yield 14.3 g of ethyl 5-ethoxyisoxazoline-3carboxylate. (yield 76%)
Name
4-ethoxy-2-oxo-3-butenoic acid
Quantity
17.22 g
Type
reactant
Reaction Step One
Quantity
7.34 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Cermola, L Di Gioia, ML Graziano… - Journal of Chemical …, 2005 - journals.sagepub.com
The reaction of 2,2-dialkoxycyclopropane-1-carboxylates 1a–d and monoalkoxycyclopropane 1e with NOCl gives isoxazoline- and/or isoxazole-3-carboxylates by regioselective ring-…
Number of citations: 13 journals.sagepub.com

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